3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- Sulfonyl group: A 4-ethylphenylsulfonyl moiety at position 3, contributing moderate electron-donating effects and steric bulk.
- Molecular weight: ~465.9 g/mol (estimated based on analogs) .
- Lipophilicity: Predicted XLogP3 ≈ 4.7, comparable to analogs with similar substituents .
The compound’s synthesis likely involves nucleophilic substitution reactions between a sulfonyl chloride intermediate and a 4-methoxyphenylmethylamine derivative, as seen in related triazolopyrimidine syntheses .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-3-17-10-14-20(15-11-17)34(31,32)25-24-27-23(26-16-18-8-12-19(33-2)13-9-18)21-6-4-5-7-22(21)30(24)29-28-25/h4-15H,3,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAIYZHAOCWDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Core Construction: The quinazoline core is often constructed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is typically introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor in cancer therapy. The mechanism of action involves binding to specific molecular targets, inhibiting their activity, and affecting cell proliferation and survival pathways. Studies have shown that compounds with similar structures can inhibit various cancer-related enzymes, suggesting that 3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine may possess similar capabilities.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. By targeting these enzymes, it could potentially slow down or halt tumor growth. Binding affinity and specificity can be evaluated using biochemical assays, which are crucial for understanding its therapeutic potential.
Structural Comparisons and Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-c]quinazoline | Structure | Enzyme inhibitor |
| 5-amino-[1,2,4]triazolo[4,3-c]quinazolines | Structure | Anticancer properties |
| 6-(4-methylphenyl)-thieno[2,3-e][1,2,4]triazolo[4,3-c]quinazolines | Structure | Antimicrobial activity |
These compounds share structural elements with this compound and highlight its unique features in terms of structural diversity and potential pharmacological applications.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps using readily available starting materials. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for characterization. The synthetic pathways often include reactions with oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride to achieve the desired functional groups.
Future Research Directions
Given the promising biological activities associated with this compound, further research is warranted. Future studies should focus on:
- In vivo studies : To evaluate the therapeutic efficacy and safety profile.
- Mechanistic studies : To elucidate the precise molecular interactions and pathways affected by this compound.
- Structural modifications : To enhance potency and selectivity towards specific targets.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Structural Analogs in the Triazoloquinazoline Family
The following table summarizes key structural and physicochemical differences:
Key Differences and Implications
4-Chlorophenyl (): Electron-withdrawing nature may enhance oxidative stability but reduce solubility. 2,5-Dimethylphenyl (): Increased steric hindrance could limit interaction with hydrophobic binding pockets.
Amine Substituent Modifications: 4-Methoxyphenylmethyl (Target): The methoxy group improves solubility via polarity, while the benzyl linker adds flexibility for target engagement . 4-Ethoxyphenyl (): Ethoxy’s larger size may reduce metabolic clearance compared to methoxy.
Physicochemical Properties :
Biological Activity
3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O3S |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | KNFPXZQSFDBEHN-UHFFFAOYSA-N |
This structure features a triazole ring fused to a quinazoline core, along with an ethylbenzenesulfonyl group and a methoxyphenylmethyl moiety, which may contribute to its biological activity.
The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects. For instance, compounds within the quinazoline family have been shown to inhibit zinc metalloproteinases and other enzymes critical in disease processes .
Anticancer Activity
Research indicates that triazoloquinazolines exhibit promising anticancer properties. For instance, studies on related compounds have shown their ability to inhibit cell proliferation in various cancer cell lines. The potency of these compounds often correlates with their ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis .
In vitro studies have demonstrated that derivatives of quinazoline can significantly reduce cell viability in human cancer cells, suggesting that this compound may possess similar effects.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The sulfonamide group is particularly noted for its role in enhancing antimicrobial activity through mechanisms such as inhibition of folate synthesis in bacteria .
Anti-inflammatory Effects
Anti-inflammatory properties are another area of interest for this compound. Studies on related quinazoline derivatives have indicated that they can inhibit pro-inflammatory cytokine production and modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinazoline derivatives:
- Anticancer Efficacy : A study demonstrated that certain quinazoline derivatives inhibited RET kinase activity, which is crucial for cancer cell proliferation. The most potent inhibitors showed IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation found that triazoloquinazolines exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .
- Inflammation Models : In animal models of inflammation, quinazoline compounds reduced edema and inflammation markers significantly compared to controls, showcasing their therapeutic potential in inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
